Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate
Overview
Description
Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate: . This compound is characterized by its complex molecular structure, which includes a benzyl group, a morpholine ring, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Investigated for its therapeutic properties.
Industry: : Employed in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate: can be compared with other similar compounds, such as:
Methyl 3-(1-benzyl-4-piperidin-4-yl)piperidine-3-carboxylate
Methyl 3-(1-benzyl-4-morpholin-4-yl)piperidine-3-carboxylate
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.C2H2O4/c1-24-20(23)8-7-18-16-21(15-17-5-3-2-4-6-17)10-9-19(18)22-11-13-25-14-12-22;3-1(4)2(5)6/h2-6,18-19H,7-16H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPTYQAKNLOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CN(CCC1N2CCOCC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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